molecular formula C4H12Cl3O2Ta B14662600 Ethanol--trichlorotantalum (2/1) CAS No. 44916-29-2

Ethanol--trichlorotantalum (2/1)

Cat. No.: B14662600
CAS No.: 44916-29-2
M. Wt: 379.44 g/mol
InChI Key: FEGBJGONLHVRSN-UHFFFAOYSA-K
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Description

Ethanol–trichlorotantalum (2/1) is a coordination compound formed by the interaction of ethanol and trichlorotantalum in a 2:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol–trichlorotantalum (2/1) typically involves the reaction of tantalum pentachloride with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The general reaction can be represented as:

TaCl5+2C2H5OHTaCl3(C2H5OH)2+2HCl\text{TaCl}_5 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{TaCl}_3(\text{C}_2\text{H}_5\text{OH})_2 + 2 \text{HCl} TaCl5​+2C2​H5​OH→TaCl3​(C2​H5​OH)2​+2HCl

Industrial Production Methods: Industrial production of Ethanol–trichlorotantalum (2/1) may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity. Techniques such as recrystallization and distillation are commonly employed.

Chemical Reactions Analysis

Types of Reactions: Ethanol–trichlorotantalum (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.

    Reduction: Reduction reactions can yield lower oxidation state tantalum species.

    Substitution: The ethanol ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions often require mild heating and the presence of a coordinating solvent.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum(V) oxide, while substitution reactions can produce a variety of tantalum complexes with different ligands.

Scientific Research Applications

Ethanol–trichlorotantalum (2/1) has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in organic reactions.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interaction with biomolecules.

    Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, including high-performance ceramics and electronic components.

Mechanism of Action

The mechanism by which Ethanol–trichlorotantalum (2/1) exerts its effects involves coordination chemistry principles. The ethanol ligands coordinate to the tantalum center, influencing its reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

    Ethanol–trichloroniobium (2/1): Similar in structure but with niobium instead of tantalum.

    Ethanol–trichlorovanadium (2/1): Contains vanadium and exhibits different reactivity.

    Ethanol–trichloromolybdenum (2/1): Molybdenum-based compound with distinct catalytic properties.

Uniqueness: Ethanol–trichlorotantalum (2/1) is unique due to the specific electronic and steric properties of tantalum, which influence its reactivity and potential applications. Its stability and ability to form various coordination complexes make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

44916-29-2

Molecular Formula

C4H12Cl3O2Ta

Molecular Weight

379.44 g/mol

IUPAC Name

ethanol;trichlorotantalum

InChI

InChI=1S/2C2H6O.3ClH.Ta/c2*1-2-3;;;;/h2*3H,2H2,1H3;3*1H;/q;;;;;+3/p-3

InChI Key

FEGBJGONLHVRSN-UHFFFAOYSA-K

Canonical SMILES

CCO.CCO.Cl[Ta](Cl)Cl

Origin of Product

United States

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